1-(3-Fluoro-5-nitrophenyl)ethanone
Description
1-(3-Fluoro-5-nitrophenyl)ethanone is a nitroaromatic compound characterized by a fluorine substituent at the meta position and a nitro group at the para position relative to the acetyl group on the benzene ring. This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
1-(3-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 |
InChI Key |
MSQCGYOUMZTTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The physicochemical and biological properties of 1-(3-Fluoro-5-nitrophenyl)ethanone are influenced by the positions and types of substituents. Key comparisons include:
Halogen-Substituted Analogs
- 1-(2-Chloro-5-nitrophenyl)ethanone (CAS 23082-50-0): Molecular Formula: C₈H₆ClNO₃ Molecular Weight: 205.59 g/mol Substituents: Chlorine (2-position), nitro (5-position). Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but weaken electron-withdrawing effects. This compound is widely used in dye and agrochemical synthesis .
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886497-11-6): Molecular Formula: C₉H₅ClF₃O Molecular Weight: 232.59 g/mol Substituents: Chlorine (3-position), trifluoromethyl (5-position). Key Differences: The trifluoromethyl group increases lipophilicity, enhancing membrane permeability in bioactive molecules .
Hydroxy-Nitro Derivatives
- 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (CAS 1936090-24-2): Molecular Formula: C₈H₆FNO₄ Molecular Weight: 199.14 g/mol Substituents: Fluoro (3-position), hydroxy (4-position), nitro (5-position). Key Differences: The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .
Positional Isomers
- 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7): Molecular Formula: C₈H₆FNO₃ Molecular Weight: 199.14 g/mol Substituents: Fluoro (2-position), nitro (5-position).
Physicochemical Properties
The following table summarizes critical data for this compound and its analogs:
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